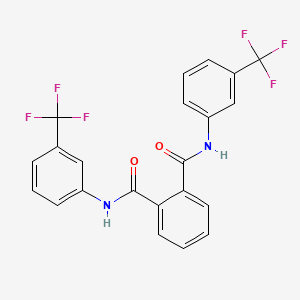
1,2-Benzenedicarboxamide, N,N'-bis(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- is a compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoromethyl groups attached to the phenyl rings, which contribute to its distinct reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- typically involves the reaction of 1,2-benzenedicarboxylic acid with 3-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines under specific conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flubendiamide: Another benzenedicarboxamide derivative with insecticidal properties.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
Uniqueness
1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. Its versatility in various applications, from chemistry to medicine, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
70393-83-8 |
|---|---|
Formule moléculaire |
C22H14F6N2O2 |
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
1-N,2-N-bis[3-(trifluoromethyl)phenyl]benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)13-5-3-7-15(11-13)29-19(31)17-9-1-2-10-18(17)20(32)30-16-8-4-6-14(12-16)22(26,27)28/h1-12H,(H,29,31)(H,30,32) |
Clé InChI |
VHCGMQPSQUQCQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















